![molecular formula C22H27ClN2O4S B4071094 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)glycinamide](/img/structure/B4071094.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)glycinamide
Descripción general
Descripción
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)glycinamide, commonly known as CCS1477, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of CCS1477 involves the inhibition of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a key role in the development and progression of cancer. By inhibiting BRD4, CCS1477 is able to block the expression of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
CCS1477 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and antiviral activity, it has been shown to have anti-inflammatory properties. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for the development of drug resistance and disease recurrence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCS1477 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high potency and selectivity for its target protein, BRD4. However, there are also some limitations to using CCS1477 in lab experiments. It has relatively low solubility in aqueous solutions, which can make it difficult to work with. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of CCS1477. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of interest is the identification of biomarkers that can be used to predict response to CCS1477 treatment. Finally, there is interest in exploring the potential of CCS1477 in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Conclusion:
In conclusion, CCS1477 is a promising small molecule inhibitor that has shown potential for the treatment of cancer and other diseases. Its mechanism of action involves the inhibition of BRD4, a transcriptional regulator that plays a key role in cancer development and progression. While there are some limitations to using CCS1477 in lab experiments, there are also several future directions for its study that could lead to the development of more effective treatments for cancer and other diseases.
Aplicaciones Científicas De Investigación
CCS1477 has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV).
Propiedades
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-2-29-21-11-7-6-10-20(21)25(16-22(26)24-18-8-4-3-5-9-18)30(27,28)19-14-12-17(23)13-15-19/h6-7,10-15,18H,2-5,8-9,16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSALSYXUPYSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclohexyl-N~2~-(2-ethoxyphenyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



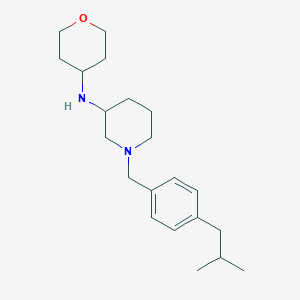
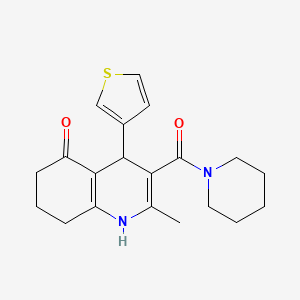
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4071035.png)
![(3aS*,6aR*)-3-cyclopentyl-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4071037.png)
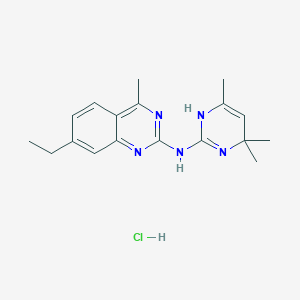
![5-hydroxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4071048.png)
![ethyl 4-{[{[amino(imino)methyl]amino}(imino)methyl]amino}benzoate hydrochloride](/img/structure/B4071052.png)
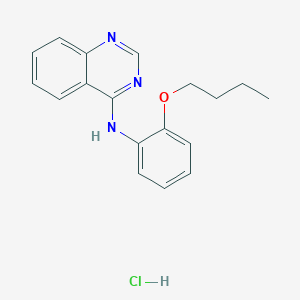
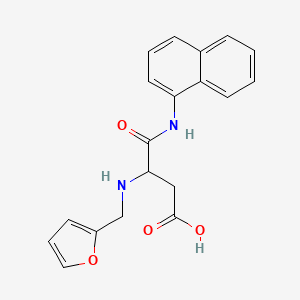
![2-({[(2-bromobenzyl)thio]acetyl}amino)-N-(sec-butyl)benzamide](/img/structure/B4071074.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4071082.png)
![3,5-bis{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B4071090.png)
![5-(4-morpholinylcarbonyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene](/img/structure/B4071103.png)
![N-{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(1H-imidazol-1-yl)-1-propanamine](/img/structure/B4071110.png)